molecular formula C30H22BrNO7S B2533558 ethyl 5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 448214-68-4

ethyl 5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2533558
CAS No.: 448214-68-4
M. Wt: 620.47
InChI Key: ZWOHQYSLDIFVNA-UHFFFAOYSA-N
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Description

Ethyl 5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core, sulfonamide linkage, and esterification. Common synthetic routes may involve:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenyl-substituted precursors.

    Sulfonamide Linkage:

    Esterification: The final step involves esterification using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22BrNO7S/c1-2-37-29(33)27-25-19-22(15-18-26(25)39-28(27)20-9-5-3-6-10-20)32(30(34)38-23-11-7-4-8-12-23)40(35,36)24-16-13-21(31)14-17-24/h3-19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOHQYSLDIFVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22BrNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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